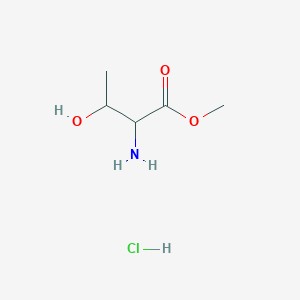

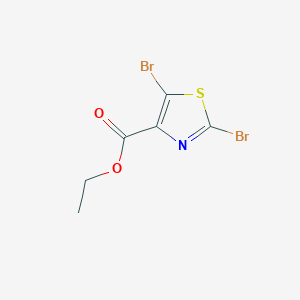

![molecular formula C14H23CaN3NaO11+ B1591550 Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate CAS No. 207226-35-5](/img/structure/B1591550.png)

Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate is a useful research compound. Its molecular formula is C14H23CaN3NaO11+ and its molecular weight is 472.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorimetric Reagent for Metal Ions

EDTA derivatives, such as Disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate, have been utilized as colorimetric reagents for the quantitative determination of metal ions like nickel and copper. These compounds form highly colored complexes with metal ions, facilitating easy quantification in the presence of other metals through colorimetric analysis (Jonassen et al., 1958).

Anti-Coagulant Properties

Ethylene bis-iminodiacetic acid, a close relative of EDTA, exhibits potent anti-coagulant properties by binding to blood calcium ions. It has been found to inhibit blood coagulation more effectively than sodium citrate, without affecting clotting in vivo (Proescher, 1951).

Complexation and Coordination Chemistry

Research on calcium bis[bis(trimethylsilyl)amino‐triethylgallate] has revealed insights into the complexation behavior of calcium with ligands, highlighting the potential for synthesizing novel compounds with unique coordination geometries. This area of study is critical for the development of new materials and catalysts (Westerhausen et al., 2003).

MRI Contrast Agent Development

The synthesis and scale-up of complex EDTA derivatives for use as contrast agents in MRI coronary angiography have been explored. These derivatives, such as trisodium [(3β,5β,12α)-3-[[4(S)-4-[bis[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]amino-kN]-4-(carboxy-kO)-1-oxobutyl]amino]-12-hydroxycholan-24-oato(6-)]gadolinate(3-), demonstrate the role of EDTA in advancing diagnostic imaging technologies (Anelli et al., 2009).

Calcium Indicators and Buffers

New calcium indicators and buffers with high selectivity against magnesium and protons have been developed using derivatives of BAPTA, a relative of EDTA. These compounds offer enhanced performance for biological and chemical analyses by providing fast and selective calcium binding capabilities (Tsien, 1980).

Mechanism of Action

Target of Action

The primary targets of Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, also known as CANA3-DTPA, are heavy metal ions, including cadmium, beryllium, and actinides such as plutonium and americium . These heavy metals are known to cause toxicity in biological systems.

Mode of Action

CANA3-DTPA acts by forming highly stable complexes with these heavy metal ions . The compound achieves its therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then excreted from the body, reducing the burden of the heavy metals .

Biochemical Pathways

The biochemical pathways affected by CANA3-DTPA primarily involve the sequestration and elimination of heavy metals. By binding to heavy metals, CANA3-DTPA prevents these metals from interacting with biological molecules and disrupting essential cellular processes . The downstream effects include a reduction in heavy metal toxicity and associated health risks .

Pharmacokinetics

The pharmacokinetics of CANA3-DTPA involve its distribution and elimination from the body. The compound is administered intravenously and is distributed throughout the body, where it can bind to heavy metals . It is then eliminated from the body through the kidneys . The pharmacokinetic properties of CANA3-DTPA contribute to its bioavailability and its effectiveness in reducing heavy metal toxicity .

Result of Action

The result of the action of CANA3-DTPA is the reduction of heavy metal toxicity in the body. By forming stable complexes with heavy metals, CANA3-DTPA prevents these metals from causing cellular damage . This leads to a decrease in the symptoms and health risks associated with heavy metal toxicity .

Action Environment

The action of CANA3-DTPA can be influenced by environmental factors. For example, the presence of other ions in the body can affect the ability of CANA3-DTPA to form complexes with heavy metals . Additionally, the pH of the environment can influence the stability of the complexes formed . Understanding these environmental factors is important for optimizing the use of CANA3-DTPA in treating heavy metal toxicity .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate involves the reaction of ethylenediamine tetraacetic acid (EDTA) with calcium hydroxide and sodium hydroxide to form the final product.", "Starting Materials": [ "Ethylenediamine tetraacetic acid (EDTA)", "Calcium hydroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve EDTA in water to form a solution.", "Add calcium hydroxide to the EDTA solution and stir until the calcium hydroxide is completely dissolved.", "Add sodium hydroxide to the solution and stir until the pH reaches 7.0.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain the final product, Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate." ] } | |

| 207226-35-5 | |

Molecular Formula |

C14H23CaN3NaO11+ |

Molecular Weight |

472.41 g/mol |

IUPAC Name |

calcium;sodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C14H23N3O10.Ca.Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;1H2/q;+2;+1;/p-2 |

InChI Key |

QAKNVQWSPRJMPI-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] |

Canonical SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

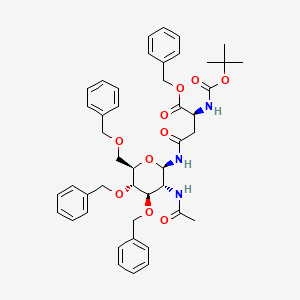

![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)